Tris(2,2'-bipyridine)iron(2+)
Overview
Description
Tris(2,2’-bipyridine)iron(2+), also known as iron(II) tris(2,2’-bipyridine), is a coordination complex containing one or more 2,2’-bipyridine ligands . It has the molecular formula C30H24FeN6 .
Synthesis Analysis
The synthesis of Tris(2,2’-bipyridine)iron(2+) involves combining ferrous sulfate with excess bipy in aqueous solution . A novel method for synthesising iron (III) tris (2,2‘-bipyridine) has been reported, and mixtures of the iron (II) and iron (III) complexes were used to determine the standard rate constants of the oxidation reaction .Molecular Structure Analysis
The molecular structure of Tris(2,2’-bipyridine)iron(2+) features an octahedral Fe (II) center bound to three 2,2’-Bipyridine ligands . The crystal structure of the complex has been determined by X-ray crystallography .Chemical Reactions Analysis
The iron (II) and iron (III) complexes of Tris(2,2’-bipyridine)iron(2+) have been used to determine the standard rate constants of the oxidation reaction .Physical and Chemical Properties Analysis
Tris(2,2’-bipyridine)iron(2+) is a red solid . It has an average mass of 524.396 Da and a monoisotopic mass of 524.140076 Da .Scientific Research Applications
Electrochemical Applications : The electrochemistry of tris(2,2'-bipyridine)iron(2+) has been explored in different solvents, showing reversible oxidation and reduction reactions, which are crucial for applications like battery electrolytes (Cabral, Howlett, & Macfarlane, 2016).
Synthesis and Polymerization : This compound has been used as an initiator for the polymerization of various monomers, leading to the formation of polymers with unique properties like thermochromism (McAlvin, Scott, & Fraser, 2000).
Isotope Fractionation Studies : It plays a role in iron stable isotope fractionation studies, providing insights into the coordination chemistry of iron and its isotopic behavior (Matthews, 2001).
Catalysis and Photocatalysis : The material has been studied for its catalytic properties, especially when encapsulated in certain structures, showing potential in photocatalytic applications (Martis, Mori, & Yamashita, 2014).
Photo-Responsive Materials : Studies have explored its use in creating photo-responsive materials with properties like color and magnetic property changes upon irradiation (Nakanishi, Ikeda, Isobe, & Senna, 2002).
Mediator Design for Biosensors : The compound has been characterized as a mediator for enzymes like glucose oxidase, indicating its potential in the development of biosensors (Zakeeruddin, Fraser, Nazeeruddin, & Grätzel, 1992).
Chemiluminescence Studies : Its role in enhancing chemiluminescence reactions, such as in luminol-based systems, has been investigated, which is significant for analytical applications (Fujiwara, Mohammadzai, Kitayama, Funazumi, & Kumamaru, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
iron(2+);2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBAONBNPIGDAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FeN6+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15025-74-8 (Parent), Array | |
Record name | 2,2'-Bipyridine ferrous sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2,2'-bipyridyl)-Fe(II) complex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015025748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
524.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14263-81-1, 15025-74-8 | |
Record name | 2,2'-Bipyridine ferrous sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2,2'-bipyridyl)-Fe(II) complex | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015025748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iron(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, (OC-6-11)-, sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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